Octyltin trichloride

Catalog No.
S773739
CAS No.
3091-25-6
M.F
C8H17Cl3Sn
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyltin trichloride

CAS Number

3091-25-6

Product Name

Octyltin trichloride

IUPAC Name

trichloro(octyl)stannane

Molecular Formula

C8H17Cl3Sn

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C8H17.3ClH.Sn/c1-3-5-7-8-6-4-2;;;;/h1,3-8H2,2H3;3*1H;/q;;;;+3/p-3

InChI Key

INTLMJZQCBRQAT-UHFFFAOYSA-K

SMILES

CCCCCCCC[Sn](Cl)(Cl)Cl

Synonyms

Octyltin trichloride; Trichlorooctyl-tin; Mono-n-octyltin Trichloride; Monooctyltin Trichloride; NSC 297508; Octyltrichlorostannane; Trichloro-n-octylstannane; Trichlorooctylstannane; n-Octyltin trichloride; n-Octyltrichlorostannane

Canonical SMILES

CCCCCCCC[Sn](Cl)(Cl)Cl

The exact mass of the compound Octyltin trichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297508. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octyltin trichloride is a monoalkyltin compound primarily utilized as a high-efficiency Lewis acid catalyst in esterification and as a critical intermediate for synthesizing food-grade PVC heat stabilizers[1]. Characterized by a central tin atom coordinated to one linear octyl chain and three labile chloride ligands, it offers a distinct balance of high catalytic reactivity and pronounced hydrophobicity. Compared to shorter-chain alkyltins, its extended eight-carbon aliphatic chain significantly reduces volatility and alters its solubility profile, making it a preferred choice in industrial environments prioritizing lower volatile organic emissions and stringent regulatory compliance, such as food-contact packaging and advanced coating precursors .

Substituting octyltin trichloride with industry-standard analogs like butyltin trichloride or methyltin trichloride critically disrupts both toxicological compliance and downstream processability [1]. While methyl- and butyltins offer high catalytic activity and are standard chemical vapor deposition (CVD) precursors, their higher mammalian toxicity disqualifies them from food-contact applications and complicates emissions handling. Furthermore, substituting with dioctyltin dichloride fails in catalytic scenarios requiring the higher Lewis acidity provided by the three electron-withdrawing chloride ligands of the monoalkyltin. In transesterification workflows, the specific phase-separation behavior of octyltin-derived catalysts differs fundamentally from butyltins; octyltins form insoluble precipitates under specific wash conditions, meaning drop-in substitution without altering the catalyst recovery protocol will lead to severe product contamination or emulsion formation [2].

Regulatory and Toxicological Differentiation for Food-Contact Applications

The length of the alkyl chain in monoalkyltin halides dictates their mammalian toxicity and regulatory viability. Octyltin compounds exhibit negligible mammalian toxicity compared to shorter-chain homologs[1]. Specifically, methyltins and butyltins are classified with higher toxicity profiles, whereas octyltin derivatives are FDA-sanctioned for use in food-contact PVC films and bottles. This stark toxicological contrast makes octyltin trichloride the mandatory precursor for synthesizing stabilizers destined for regulated packaging, where butyltin precursors cannot legally or safely be substituted [1].

Evidence DimensionMammalian toxicity and food-contact regulatory status
Target Compound DataOctyltin derivatives: Negligible mammalian toxicity; FDA-sanctioned for food-contact PVC packaging.
Comparator Or BaselineButyltin/Methyltin derivatives: Higher mammalian toxicity; restricted in food-contact applications.
Quantified DifferenceShift from restricted/toxic status to FDA-sanctioned food-grade approval.
ConditionsRegulatory evaluation for PVC heat stabilizers in packaging materials.

Procurement for food-grade polymer manufacturing strictly requires octyltin precursors to meet FDA and REACH compliance standards that butyltins fail.

Catalyst Recovery and Phase Separation in Transesterification

In organotin-catalyzed transesterification (e.g., production of isodecyl methacrylate), the alkyl chain length fundamentally alters post-reaction catalyst recovery. Catalysts derived from butyltin trichloride are soluble in dilute aqueous caustic, allowing direct caustic extraction. In contrast, octyltin trichloride derivatives behave as surfactants and are insoluble in excess dilute caustic[1]. Quantitative process data demonstrates that an octyltin catalyst requires an initial 37% hydrochloric acid wash followed by a 20% caustic wash, which forces the octyltin catalyst to form an insoluble precipitate at the interface. This specific protocol enables a 95% yield of pure ester, completely free of tin residues[1].

Evidence DimensionCatalyst solubility and recovery mechanism
Target Compound DataOctyltin trichloride: Insoluble in dilute caustic; requires acid wash to precipitate, yielding 95% pure ester.
Comparator Or BaselineButyltin trichloride: Soluble in dilute aqueous caustic; removed via direct caustic wash.
Quantified DifferenceDistinct phase-separation behavior requiring a two-step (acid then caustic) precipitation protocol for octyltin.
ConditionsTransesterification of methacrylates followed by aqueous phase extraction.

Process engineers must select octyltin trichloride when designing recovery systems that rely on interfacial precipitation rather than direct aqueous caustic solubilization.

Vapor Pressure and High-Temperature Volatility

The extended eight-carbon chain of octyltin trichloride significantly suppresses its vapor pressure compared to its shorter-chain counterparts. Octyltin trichloride exhibits a vapor pressure of approximately 2.67 hPa at 100 °C . In contrast, methyltin and butyltin trichlorides are highly volatile at lower temperatures. This reduced volatility translates to lower odor levels, reduced evaporative losses during high-temperature compounding, and altered deposition kinetics when used as a precursor for SnO2 chemical vapor deposition (CVD) .

Evidence DimensionVapor pressure and volatility
Target Compound DataOctyltin trichloride: 2.67 hPa at 100 °C.
Comparator Or BaselineButyltin trichloride: Significantly higher vapor pressure and volatility at equivalent temperatures.
Quantified DifferenceSubstantial reduction in vapor pressure, leading to lower odor and reduced volatile organic emissions.
ConditionsHigh-temperature processing (100 °C and above).

Buyers prioritizing reduced workplace emissions, lower odor profiles, and stable high-temperature handling should procure the octyltin homolog over butyltin.

Precursor for Food-Grade PVC Heat Stabilizers

Due to its negligible mammalian toxicity and FDA-sanctioned status, octyltin trichloride is the optimal starting material for synthesizing mono-octyltin mercaptides used in rigid PVC films, sheets, and bottles for food and beverage packaging, where butyltin analogs are prohibited [1].

Lewis Acid Catalyst for High-Purity Esterification

Ideal for the synthesis of complex or non-distillable esters (e.g., isodecyl methacrylate) where the catalyst must be completely removed. Its unique surfactant-like precipitation behavior allows for clean interfacial separation during aqueous washing, preventing product contamination[2].

Low-Volatility Precursor for SnO2 Chemical Vapor Deposition (CVD)

Used in the deposition of tin(IV) oxide coatings on glass where a less volatile, lower-toxicity precursor is required compared to the industry-standard butyltin trichloride, improving workplace safety and handling during high-temperature pyrolysis [1].

Physical Description

OtherSolid, Liquid

UNII

D5LF90P46Q

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 17 of 20 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

3091-25-6

Wikipedia

Octyltin trichloride

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, trichlorooctyl-: ACTIVE

Dates

Last modified: 08-15-2023

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